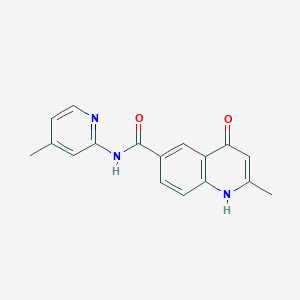
4-hydroxy-2-methyl-N-(4-methyl-2-pyridinyl)-6-quinolinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-hydroxy-2-methyl-N-(4-methyl-2-pyridinyl)-6-quinolinecarboxamide, commonly known as HMN-176, is a synthetic compound that has been extensively studied for its potential applications in cancer treatment. It belongs to the class of quinolinecarboxamides, which are known for their antitumor properties.
Mechanism of Action
The exact mechanism of action of HMN-176 is not fully understood, but it is believed to act by inhibiting the activity of DNA topoisomerase II, which is an enzyme that is essential for DNA replication and repair. By inhibiting the activity of this enzyme, HMN-176 can induce DNA damage and cell death in cancer cells. Additionally, HMN-176 has been shown to inhibit the activity of the vascular endothelial growth factor (VEGF) receptor, which is involved in angiogenesis.
Biochemical and Physiological Effects:
HMN-176 has been shown to have several biochemical and physiological effects. In vitro studies have shown that HMN-176 can induce apoptosis (programmed cell death) in cancer cells. Additionally, HMN-176 has been shown to inhibit cell migration and invasion, which are essential for tumor metastasis. In vivo studies have shown that HMN-176 can inhibit tumor growth and angiogenesis, and enhance the efficacy of other chemotherapeutic agents. However, the exact biochemical and physiological effects of HMN-176 may vary depending on the type of cancer and the dose used.
Advantages and Limitations for Lab Experiments
HMN-176 has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized and purified. Additionally, HMN-176 has been extensively studied, and its mechanism of action and biochemical and physiological effects are well understood. However, there are also some limitations to using HMN-176 in lab experiments. For example, the exact dose and duration of treatment may vary depending on the type of cancer and the cell line used. Additionally, the solubility of HMN-176 in water is low, which may limit its use in some experiments.
Future Directions
There are several future directions for the study of HMN-176. One direction is to investigate the efficacy of HMN-176 in combination with other chemotherapeutic agents. Another direction is to investigate the potential of HMN-176 as a targeted therapy for specific types of cancer. Additionally, further studies are needed to understand the exact mechanism of action of HMN-176 and its potential side effects. Overall, the study of HMN-176 has the potential to lead to the development of new and effective treatments for cancer.
Synthesis Methods
The synthesis of HMN-176 involves several steps, including the reaction of 2-chloro-4-methylquinoline with 4-methyl-2-pyridinylamine, followed by the reaction with hydroxylamine and then with 2-amino-4-methylphenol. The final product is obtained after purification through column chromatography. The yield of the synthesis process is around 25-30%, and the purity of the final product is above 99%.
Scientific Research Applications
HMN-176 has been extensively studied for its potential applications in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, prostate, and colon cancer. HMN-176 has also been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed, and is essential for tumor growth and metastasis. Additionally, HMN-176 has been shown to enhance the efficacy of other chemotherapeutic agents, making it a promising candidate for combination therapy.
properties
IUPAC Name |
2-methyl-N-(4-methylpyridin-2-yl)-4-oxo-1H-quinoline-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2/c1-10-5-6-18-16(7-10)20-17(22)12-3-4-14-13(9-12)15(21)8-11(2)19-14/h3-9H,1-2H3,(H,19,21)(H,18,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXUKZVNYIJPZRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)C2=CC3=C(C=C2)NC(=CC3=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-butylphenyl)-5-methyl-N-[3-(4-morpholinyl)propyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5101145.png)
![11-(2-chloro-6-fluorophenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5101159.png)
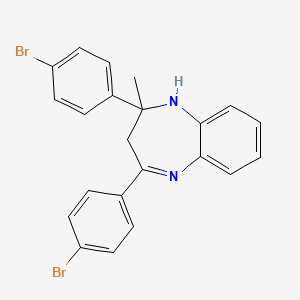
![N~1~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-(2-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5101168.png)

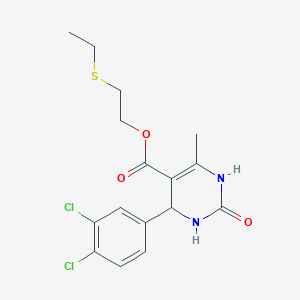
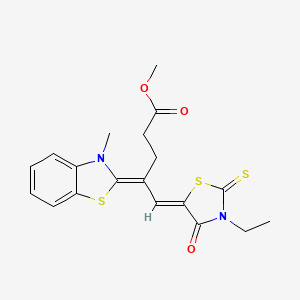
![1-(2-methylphenyl)-4-[1-(phenoxyacetyl)-3-piperidinyl]piperazine](/img/structure/B5101213.png)
![N-[4-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)phenyl]nicotinamide](/img/structure/B5101219.png)
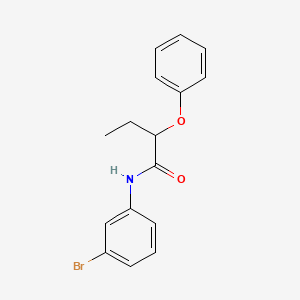
![2,4-dichloro-N-[2-(4-chlorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B5101232.png)
![2,4-dimethyl-N-[2-(3-methyl-1H-pyrazol-1-yl)ethyl]-5-pyrimidinecarboxamide](/img/structure/B5101235.png)
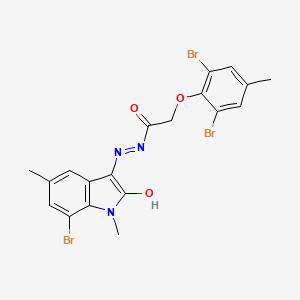
![N-[1-[(allylamino)carbonyl]-2-(2-furyl)vinyl]-3-bromobenzamide](/img/structure/B5101241.png)